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Cat. No.: B092108

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Ethyl-2,3-dimethylpentane is a saturated, branched-chain alkane. As a member of the
hydrocarbon family, it is a non-polar organic compound. Its systematic IUPAC name precisely
describes its molecular architecture, which is fundamental to understanding its chemical and
physical behavior. This document provides a comprehensive overview of its structural formula,
physicochemical properties, and relevant technical data. While not biologically active in the
typical sense for drug development, it can serve as a reference compound, a non-polar solvent
in specific applications, or a component in fuel mixtures.

Molecular Structure and Nomenclature

The IUPAC name "3-Ethyl-2,3-dimethylpentane” systematically deconstructs the molecule's
structure.[1] The parent chain is "pentane," indicating a continuous chain of five carbon atoms.
[2][3] The substituents are identified by the prefixes:

o "3-Ethyl": An ethyl group (-CH2CHs3) is attached to the third carbon atom of the pentane
backbone.

o "2,3-dimethyl": Two methyl groups (-CHs) are attached, one to the second carbon and one to
the third carbon of the main chain.

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b092108?utm_src=pdf-interest
https://www.benchchem.com/product/b092108?utm_src=pdf-body
https://www.benchchem.com/product/b092108?utm_src=pdf-body
https://www.gauthmath.com/solution/1800927298732037/Draw-the-condensed-structural-formula-for-3-ethyl-2-3-dimethylpentane-Solution-S
https://www.sarthaks.com/933951/explain-how-to-draw-the-structural-formula-for-3-ethyl-2-3-dimethylpentane
https://allen.in/dn/qna/403360286
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b092108?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

The structure is built by first drawing the five-carbon backbone, numbering it, and then

attaching the specified alkyl groups to the corresponding carbon atoms. Finally, hydrogen

atoms are added to ensure each carbon atom has four single bonds.

A two-dimensional representation of this structure is provided below.

Caption: 2D Structural Formula of 3-Ethyl-2,3-dimethylpentane.

Physicochemical and Identification Data

The key identifiers and properties of 3-Ethyl-2,3-dimethylpentane are summarized below.
This data is critical for its identification in experimental settings and for predicting its behavior in

various chemical systems.

Property Value Reference
Molecular Formula CoH20 [41051617118]
Molecular Weight 128.26 g/mol [41151[8]
CAS Registry Number 16747-33-4 516171

IUPAC Name

3-ethyl-2,3-dimethylpentane

[8]

Canonical SMILES

CCC(C)(CC)C(C)C

[417]

MMASVVOQIKCFJZ-

InChiKey UHEEEAGYSAN [415]116]
Appearance Colorless liquid (presumed) [9]
Density 0.722 g/cm?® (value may vary) [7]
Boiling Point 143.5 °C at 760 mmHg [7]
Melting Point -99.48 °C [7]
Flash Point 30.7 °C [7]

Vapor Pressure

6.68 mmHg at 25°C

[7]

Refractive Index

1.4221

[7]

XLogP3

4.4

[7](8]
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Experimental Protocols

As a simple alkane, 3-Ethyl-2,3-dimethylpentane does not participate in biological signaling
pathways. Its analysis and characterization rely on standard analytical chemistry techniques.
Specific experimental protocols are often proprietary or method-dependent; however, a general
workflow for the analysis of such a compound in a mixture is outlined below.

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b092108?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b092108?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Sample Preparation
(e.g., dilution in hexane)

l

GC Injection
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(based on volatility)
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Electron lonization (EI)

l

Mass Analyzer
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l
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l

Data Analysis:
Retention Time & Mass Spectrum

Compound Identification

(vs. NIST Library)
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Caption: Generalized workflow for the identification of a volatile compound.
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Methodology:

o Sample Preparation: A sample containing the analyte is diluted in a volatile solvent (e.qg.,
hexane). A known concentration of an internal standard may be added for quantification.

e Gas Chromatography (GC): The prepared sample is injected into the GC system. The high
temperature of the injection port vaporizes the sample. An inert carrier gas (e.g., helium)
transports the vaporized sample through a capillary column. Separation occurs based on the
differential partitioning of compounds between the stationary phase of the column and the
mobile gas phase. Compounds with higher volatility and lower affinity for the stationary
phase elute faster.

e Mass Spectrometry (MS): As compounds elute from the GC column, they enter the MS
detector.[6]

o lonization: The molecules are bombarded with high-energy electrons (typically 70 eV in
Electron lonization), causing them to fragment into characteristic, charged ions.

o Mass Analysis: A mass analyzer (e.g., a quadrupole) separates these fragments based on
their mass-to-charge ratio (m/z).

o Detection: An electron multiplier detects the separated ions, generating a signal
proportional to their abundance.

» Data Analysis: The output consists of a chromatogram (signal intensity vs. retention time)
and a mass spectrum for each peak. The mass spectrum is a unique fragmentation pattern
that serves as a molecular fingerprint.

« ldentification: The experimental mass spectrum is compared against a reference library, such
as the NIST Mass Spectral Library, to confirm the identity of 3-Ethyl-2,3-dimethylpentane.

[5]

Conclusion

3-Ethyl-2,3-dimethylpentane is a structurally defined, non-polar alkane with well-
characterized physicochemical properties. While lacking direct pharmacological activity, its
utility in research and industry lies in its properties as a solvent, a component of fuel, or as a
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standard for analytical techniques like GC-MS. The data and methodologies presented in this
guide provide a foundational understanding for professionals working with this and similar
aliphatic hydrocarbons.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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